

Discovery and Synthesis of Novel hGGPPS Inhibitors: A Technical Guide

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Compound of Interest

Compound Name: hGGPPS-IN-3

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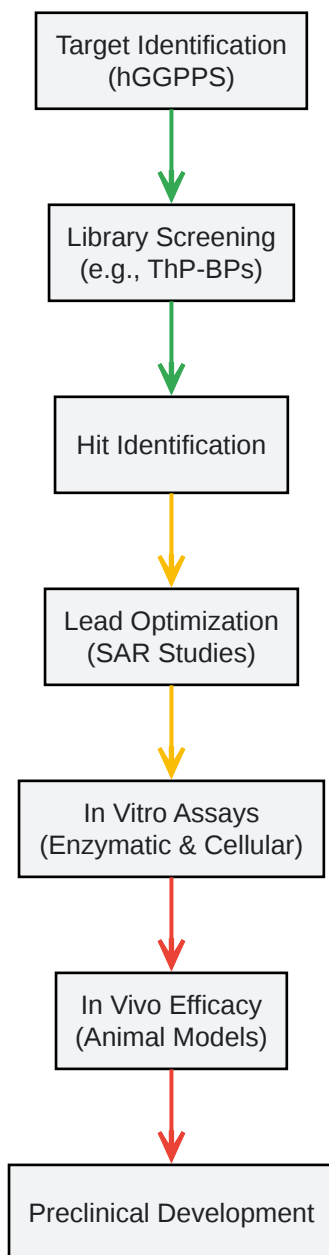
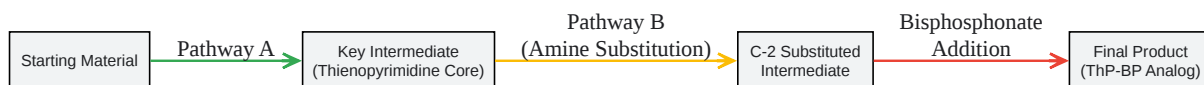
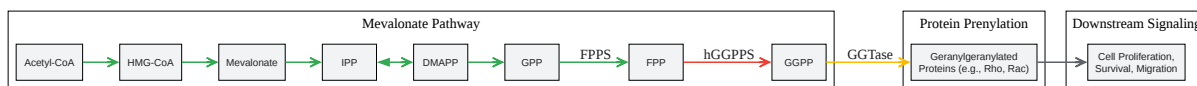
For Researchers, Scientists, and Drug Development Professionals

Introduction

Human geranylgeranyl pyrophosphate synthase (hGGPPS) has emerged as a critical target in oncology drug discovery.[1][2][3] This enzyme catalyzes the synthesis of geranylgeranyl pyrophosphate (GGPP), an essential precursor for the post-translational modification of small GTPases like Rho, Rac, and Rap.[4] These proteins are pivotal in cell signaling pathways that control proliferation, survival, and migration.[2] Inhibition of hGGPPS depletes cellular GGPP levels, leading to the disruption of these pathways and subsequent apoptosis in cancer cells, particularly in malignancies like multiple myeloma. This guide details the discovery, synthesis, and evaluation of novel hGGPPS inhibitors, using a representative thienopyrimidine-based bisphosphonate scaffold as an exemplar for potent and selective analogs.

The Mevalonate Pathway and the Role of hGGPPS

The mevalonate pathway is a crucial metabolic cascade responsible for the synthesis of isoprenoids. It begins with acetyl-CoA and culminates in the production of farnesyl pyrophosphate (FPP) and GGPP. hGGPPS catalyzes the condensation of FPP with isopentenyl pyrophosphate (IPP) to form GGPP. GGPP is then utilized by geranylgeranyl transferases to prenylate substrate proteins, a modification essential for their membrane localization and function.



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